Amesergide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amesergide is a serotonin antagonist.
Scientific Research Applications
5-HT2-Receptor Antagonist Activity
Amesergide, an orally active ergoline amide, is a potent 5-HT2-receptor antagonist. Studies have shown that its major metabolite, 4-hydroxyamesergide, contributes significantly to its pharmacological activity, including the blockade of vascular 5-HT2 receptors and the inhibition of serotonin (5-HT)-amplified ADP-induced rabbit platelet aggregation. This metabolite also blocks central 5-HT2 receptors, influencing serum corticosterone levels after in vivo administration in rats (Cohen et al., 1994).
Effects on Reproduction in Female Rats
Research on the effects of amesergide on female rat reproduction revealed no significant impact on mating, fertility, litter size, live birth index, or progeny survival. However, a dose-related depression in progeny body weight gains was observed when amesergide was administered throughout gestation and lactation (Seyler et al., 1993).
Developmental Toxicity in Rats and Rabbits
Amesergide's developmental toxicity was evaluated in both rats and rabbits. In rats, it caused maternal effects like reduced body weight gain and food consumption at high doses, but fetal viability and morphology were unaffected. In rabbits, similar maternal effects were noted, with no impact on fetal viability, weight, or morphology (Kelich et al., 1995).
Influence on Cerebral Perfusion in Depression Treatment
Treatment of major depressive disorder with amesergide was associated with increased cerebral perfusion in the anterior cingulate cortex and the medial prefrontal cortex, suggesting its impact on cerebral blood flow in response to treatment (Vlassenko et al., 2004).
Chronic Toxicity in Rhesus Monkeys
A study on the chronic toxicity of amesergide in rhesus monkeys showed no treatment-related lesions or adverse effects at daily doses of 5 or 10 mg/kg. Behavioral effects were noted at higher doses, but these subsided before subsequent dosing (Seyler & Murphy-Farmer, 1994).
Prolactin Response to d-Fenfluramine Challenge
Pre-treatment with amesergide in healthy male volunteers completely blocked the prolactin response to d-fenfluramine challenge, indicating its role in mediating the 5-HT2a/2c receptor-related prolactin response (Coccaro et al., 1996).
properties
CAS RN |
121588-75-8 |
---|---|
Product Name |
Amesergide |
Molecular Formula |
C25H35N3O |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)/t18-,21-,23-/m1/s1 |
InChI Key |
KEMOOQHMCGCZKH-JMUQELJHSA-N |
Isomeric SMILES |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |
Canonical SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |
Appearance |
Solid powder |
Other CAS RN |
121588-75-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
amesergide LY 237733 LY-237733 LY237733 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.